Benzoic acid, 3,5-dinitro-, silver(1+) salt

Description

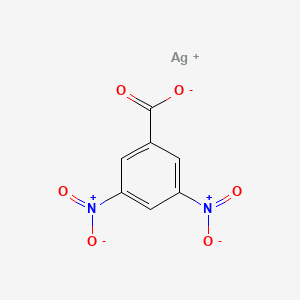

Benzoic acid, 3,5-dinitro-, silver(1+) salt is a metal-organic compound derived from 3,5-dinitrobenzoic acid (C₇H₄N₂O₆, CAS 99-34-3), where the acidic hydrogen is replaced by a silver(I) cation. The parent acid is characterized by two nitro (-NO₂) groups at the 3- and 5-positions of the benzene ring, significantly altering its chemical and physical properties compared to unsubstituted benzoic acid .

Key Properties (Inferred):

- Molecular Formula: C₇H₃AgN₂O₆ (based on parent acid and silver substitution).

- Structural Features: Nitro groups at meta positions enhance molecular density and polarity.

Properties

CAS No. |

57542-56-0 |

|---|---|

Molecular Formula |

C7H3AgN2O6 |

Molecular Weight |

318.98 g/mol |

IUPAC Name |

silver;3,5-dinitrobenzoate |

InChI |

InChI=1S/C7H4N2O6.Ag/c10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15;/h1-3H,(H,10,11);/q;+1/p-1 |

InChI Key |

IYHGXANXNUXUHS-UHFFFAOYSA-M |

Canonical SMILES |

C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)[O-].[Ag+] |

Related CAS |

99-34-3 (Parent) |

Origin of Product |

United States |

Preparation Methods

Traditional Nitration Method

The primary route to 3,5-dinitrobenzoic acid involves the nitration of benzoic acid using mixed acid reagents, typically a combination of concentrated sulfuric acid and nitric acid. The classical procedure is as follows:

- Benzoic acid is dissolved in concentrated sulfuric acid.

- Fuming nitric acid is added dropwise at controlled temperatures (~75 °C).

- The reaction mixture is heated progressively through stages (80-85 °C, then 100 °C, and finally 135 °C) over several hours to achieve dinitration.

- After reaction completion, the mixture is cooled, quenched with ice water to precipitate the product, filtered, and washed with water and 50% ethanol to purify the 3,5-dinitrobenzoic acid.

This method typically yields about 57% of the product with purity around 98% but suffers from drawbacks such as long reaction times, risk of side reactions (sulfonation, oxidation), and safety hazards due to high temperature and exothermicity.

Improved Microchannel Reactor Method

A novel and more efficient preparation method has been developed utilizing microchannel reactors combined with a specially formulated nitration reagent:

- Reagent Preparation: Benzoic acid is dissolved in concentrated sulfuric acid; separately, a mixed acid solution is prepared by combining fuming sulfuric acid and fuming nitric acid. The presence of sulfur trioxide in fuming sulfuric acid enhances dehydration and converts most nitric acid into nitronium ions, increasing nitration efficiency.

- Reaction Setup: The two solutions are introduced into a micro mixer at controlled flow rates (3-7 ml/min) to form a reaction raw material solution.

- Microchannel Reactor: The reaction mixture flows through a microchannel reactor composed of stacked and staggered grid plates, providing efficient heat exchange and reaction control.

- Reaction Conditions: Temperature is maintained between 100-110 °C, with residence times of 20-60 minutes, significantly reducing reaction time compared to traditional methods.

- Post-Reaction Processing: The reaction mixture is quenched with ice water to crystallize the product, filtered, washed, and purified by ethanol washing and dichloromethane extraction.

Advantages and Outcomes

This method offers several advantages:

- Yield: Increased yield to approximately 61-66.5%.

- Purity: Product purity exceeds 97-99%.

- Reaction Time: Reduced from several hours to tens of minutes.

- Safety: Improved control of exothermic reaction and reduced risk of side reactions and explosion.

- Continuous Production: The microreactor allows continuous processing with small equipment footprint and low energy consumption.

Data Summary Table for 3,5-Dinitrobenzoic Acid Preparation

| Parameter | Traditional Method | Microchannel Reactor Method |

|---|---|---|

| Reaction Temperature | 75-135 °C (stepwise heating) | 100-110 °C (constant) |

| Reaction Time | Several hours | 20-60 minutes |

| Yield (%) | ~57 | 61.7 - 66.5 |

| Purity (%) | ~98 | 97.1 - 99+ |

| Nitration Reagent | Concentrated H2SO4 + fuming HNO3 | Fuming H2SO4 + fuming HNO3 (mixed acid) |

| Reactor Type | Batch reactor | Microchannel reactor |

| Safety and Control | Lower, risk of side reactions | Higher, controlled exotherm, safer |

| Continuous Operation | No | Yes |

Preparation of Benzoic Acid, 3,5-Dinitro-, Silver(1+) Salt

The silver salt is prepared by reacting 3,5-dinitrobenzoic acid with a silver source, typically silver nitrate or silver oxide, in an aqueous or suitable solvent medium.

General Procedure

- Dissolve purified 3,5-dinitrobenzoic acid in water or an appropriate solvent.

- Add an equimolar amount of silver nitrate solution slowly under stirring.

- The silver salt precipitates as a white or off-white solid.

- The precipitate is filtered, washed with cold water to remove impurities, and dried under vacuum.

This reaction forms the silver(I) salt of 3,5-dinitrobenzoic acid with the molecular formula C7H4AgN2O6 and molecular weight 319.985 g/mol.

Research Outcomes and Analytical Data

Purity and Yield Analysis

Using the microchannel reactor method, liquid chromatography analysis shows:

- Conversion rate of benzoic acid > 99%

- Product purity up to 99%

- Yield improvement from 57% to over 66%

- Reduced side products and byproducts, enhancing safety and product quality.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 3,5-dinitro-, silver(1+) salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states of silver.

Reduction: Reduction reactions can convert the nitro groups to amino groups.

Substitution: The nitro groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride are used.

Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

Oxidation: Silver oxides and other silver compounds.

Reduction: 3,5-diaminobenzoic acid.

Substitution: Various substituted benzoic acid derivatives depending on the reagents used.

Scientific Research Applications

Benzoic acid, 3,5-dinitro-, silver(1+) salt has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: Investigated for its antimicrobial properties due to the presence of silver ions.

Medicine: Explored for potential use in antimicrobial coatings for medical devices.

Industry: Utilized in the production of specialty chemicals and as a component in certain types of explosives.

Mechanism of Action

The mechanism of action of benzoic acid, 3,5-dinitro-, silver(1+) salt primarily involves the interaction of silver ions with biological molecules. Silver ions can disrupt cellular processes by binding to proteins and nucleic acids, leading to the inhibition of microbial growth. The nitro groups also contribute to the compound’s reactivity, allowing it to participate in various chemical reactions .

Comparison with Similar Compounds

Silver Benzoate (AgOBz)

Silver benzoate (CAS 532-31-0, C₇H₅AgO₂) serves as the foundational compound for comparison.

Key Differences :

- The nitro groups in the 3,5-dinitro derivative increase density and detonation performance but reduce thermal stability compared to silver benzoate.

3,5-Dinitrobenzoic Acid (Parent Acid)

The parent acid (CAS 99-34-3) provides insights into the silver salt’s behavior:

Other Nitro-Substituted Silver Salts

highlights analogous nitro-containing silver salts with applications in explosives:

Comparison :

- The 3,5-dinitrobenzoate silver salt likely exhibits intermediate properties between these compounds, with detonation velocity and pressure influenced by nitro positioning and silver coordination.

Research Findings and Data Gaps

- Thermal Behavior : Nitro-substituted silver salts generally exhibit sharp exothermic peaks during decomposition, releasing 1167–2589 J/g . For the 3,5-dinitrobenzoate salt, decomposition likely occurs below 200°C.

- Safety Considerations : Nitro groups increase sensitivity to shock and heat, necessitating careful handling .

- Data Limitations : Direct experimental data on the silver salt’s melting point, solubility, and detonation parameters are absent; inferences rely on structural analogs .

Biological Activity

Benzoic acid, 3,5-dinitro-, silver(1+) salt (CAS Number: 57542-56-0) is a compound with significant biological activity, particularly in the fields of pharmacology and toxicology. This article explores its biological properties, mechanisms of action, and potential applications based on diverse research findings.

- Molecular Formula : CHAgNO

- Molecular Weight : 319.985 g/mol

- Density : Not available

- LogP : 2.2476

Mechanisms of Biological Activity

The biological activity of benzoic acid derivatives, including 3,5-dinitrobenzoic acid salts, can be attributed to their ability to interact with various biological targets. Research indicates that these compounds can modulate protein degradation systems such as the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP).

Key Findings:

- Protein Degradation Modulation : Studies have shown that benzoic acid derivatives enhance the activity of cathepsins B and L, which play crucial roles in protein catabolism. Specifically, compounds similar to 3,5-dinitrobenzoic acid significantly activate these enzymes in human fibroblasts .

- Antimicrobial Properties : The silver ion in the compound contributes to its antimicrobial activity. Silver salts are known for their broad-spectrum antimicrobial effects, making this compound a potential candidate for use in treating infections .

- Antioxidant Activity : Some studies suggest that benzoic acid derivatives exhibit antioxidant properties, which can protect cells from oxidative stress and may have implications in aging and degenerative diseases .

Case Studies

Several studies have investigated the biological effects of benzoic acid derivatives:

- Co-Crystallization Study :

- Biological Evaluation of Isolated Compounds :

Data Table: Biological Activities of Benzoic Acid Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.